(R)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-hydroxypropanoic acid
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Overview
Description
(3R)-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid: is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Hydroxypropanoic Acid Moiety: This step involves the reaction of the piperidine derivative with a suitable hydroxypropanoic acid precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as hydrochloric acid or trifluoroacetic acid for deprotection.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a deprotected amine.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active compound.
Therapeutic Applications: Potential use in the treatment of various diseases due to its bioactive properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
- Structural Features : The presence of both a tert-butoxycarbonyl group and a hydroxypropanoic acid moiety makes it unique.
- Reactivity : Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.
- Applications : Its diverse applications in chemistry, biology, medicine, and industry set it apart from similar compounds.
Properties
Molecular Formula |
C13H23NO5 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
(3R)-3-hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-6-4-9(5-7-14)10(15)8-11(16)17/h9-10,15H,4-8H2,1-3H3,(H,16,17)/t10-/m1/s1 |
InChI Key |
IUTLVUYHIRTMFA-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](CC(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)O |
Origin of Product |
United States |
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